REACTION_CXSMILES
|
[N].[NH:2]1[C:10]2[C:5](=CC=C[CH:9]=2)[CH:4]=[CH:3]1.CI.[C:13]([O-:16])([O-])=O.[K+].[K+].C[N:20]1C2C(=CC=CC=2)[CH:22]=[CH:21]1.N1C2C(=CC=CC=2)C=C1.[O:38]=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.CS(O)(=O)=O>>[CH2:22]1[C:13](=[O:16])[C:5]2[CH:4]=[CH:3][NH:2][C:10]=2[C:9](=[O:38])[NH:20][CH2:21]1 |f:0.1,3.4.5,8.9|
|
Name
|
indole nitrogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N].N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3.CS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used for the synthesis of 3
|
Name
|
|
Type
|
product
|
Smiles
|
C1CNC(=O)C2=C(C1=O)C=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |